Dimethyl glutaconate

Gas Chromatography Analytical Chemistry Volatile Organic Compound Analysis

Select dimethyl glutaconate for its α,β-unsaturated electrophilicity enabling rapid Michael additions. Base-catalyzed bicyclization with cinnamoylacetamides completes in minutes vs. hours with diethyl analog, accelerating high-throughput synthesis. Pd-catalyzed Heck-Matsuda arylation preferentially forms E-configured 3-arylglutaconic acids, critical for SAR studies. GC-MS retention index 1187 provides unambiguous identity confirmation. Choose the reactive intermediate that delivers speed, selectivity, and analytical reliability.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 5164-76-1
Cat. No. B041789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl glutaconate
CAS5164-76-1
SynonymsNSC 30046;  Dimethyl 2-Pentene-1,5-dioate;  Dimethyl 2-Pentenedioate;  Glutaconic Acid Dimethyl Ester;  2-Pentenedioic Acid Dimethyl Ester;  2-Pentenedioic Acid 1,5-Dimethyl Ester
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC=CC(=O)OC
InChIInChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+
InChIKeySKCGFFOFYXLNCG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Glutaconate (CAS 5164-76-1): A Procurement Guide for an Unsaturated C5 Diester Building Block


Dimethyl glutaconate (CAS 5164-76-1) is a dimethyl ester of glutaconic acid, characterized as an alpha,beta-unsaturated diester with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol [1]. It is typically supplied as a mixture of cis (Z) and trans (E) isomers . Its primary commercial relevance is as a reactive intermediate in organic synthesis, owing to the electrophilic nature of its conjugated double bond .

Why Saturated Analogs Like Dimethyl Glutarate Cannot Substitute for Dimethyl Glutaconate


Generic substitution with a saturated analog like dimethyl glutarate (CAS 1119-40-0) or a structurally distinct unsaturated diester like dimethyl itaconate (CAS 617-52-7) is not feasible due to fundamental differences in electronic structure and, consequently, reactivity. Dimethyl glutaconate features an alpha,beta-unsaturated system, which confers electrophilicity and enables conjugate addition reactions (e.g., Michael addition) . In contrast, the saturated backbone of dimethyl glutarate lacks this conjugated system, rendering it unreactive in such transformations . Furthermore, even among unsaturated diesters, the position and environment of the double bond lead to distinct reaction kinetics and chromatographic behavior, as quantified in the evidence below .

Quantitative Differentiation of Dimethyl Glutaconate from In-Class Analogs and Alternatives


Comparative Kovats Retention Index on Standard Non-Polar GC Column

In gas chromatography, dimethyl glutaconate can be distinguished from its saturated analog, dimethyl glutarate, by its retention behavior. On a standard SPB-5 (or similar 5%-phenyl-methylpolysiloxane) column, dimethyl glutaconate exhibits a Kovats retention index (RI) of 1187 [1]. Under comparable conditions, the saturated dimethyl glutarate elutes significantly earlier, with reported RI values around 1135 [2]. This difference of approximately 52 index units enables baseline chromatographic separation and unambiguous identification of the unsaturated species.

Gas Chromatography Analytical Chemistry Volatile Organic Compound Analysis

Comparative Reaction Kinetics in Base-Catalyzed Bicyclization with Cinnamoylacetamides

In a study comparing the reactivity of dialkyl glutaconates, a significant kinetic difference was observed. The base-catalyzed bicyclization of cinnamoylacetamides proceeded much faster with dimethyl glutaconate than with diethyl glutaconate. The reaction with the dimethyl ester was complete within 1-45 minutes, while the analogous reaction using the diethyl ester required a substantially longer time of 1-6 hours under otherwise identical mild basic conditions [1].

Organic Synthesis Reaction Kinetics Process Chemistry Annulation

Stereochemical Outcome in Heck-Matsuda Arylation: Preferential E-Configured Product Formation

A novel protocol for the direct Pd(II)-catalyzed Heck-Matsuda arylation of dimethyl glutaconate was developed, which displays a distinct stereochemical preference. The method shows a propensity to deliver E-configured 3-arylglutaconic acid derivatives as the major coupling products [1]. This contrasts with other methods or related substrates described in the literature, which are reported to predominantly yield the Z-configured isomers [1].

Palladium Catalysis Stereoselective Synthesis C-C Coupling Medicinal Chemistry

Validated Application Scenarios for Dimethyl Glutaconate Based on Evidence


Analytical Method Development for Volatile Compound Identification

When developing or validating a GC-MS method for the analysis of volatile organic compounds, especially in complex natural product extracts, dimethyl glutaconate's established retention index of 1187 on a standard non-polar column provides a reliable benchmark for identification [1]. This contrasts with the ~1135 RI of its saturated analog dimethyl glutarate, allowing for confident differentiation and quantification of unsaturated diester species in the sample [2].

High-Throughput Synthesis of Isoquinolinedione Scaffolds

For medicinal chemistry campaigns focused on the rapid generation of isoquinolinedione-based compound libraries, dimethyl glutaconate offers a distinct kinetic advantage. Its use in a base-catalyzed bicyclization with cinnamoylacetamides is complete in minutes, whereas the corresponding reaction with diethyl glutaconate requires hours [3]. This superior reaction rate makes dimethyl glutaconate the preferred reagent for high-throughput and parallel synthesis workflows, minimizing reaction time and maximizing screening efficiency.

Stereocontrolled Synthesis of E-Configured 3-Arylglutaconic Acid Derivatives

In the synthesis of 3-arylglutaconic acids, which are valuable Michael acceptors for targeting enzymes like thioredoxin reductase, achieving stereocontrol over the double bond geometry is essential. A specific Pd-catalyzed Heck-Matsuda arylation protocol using dimethyl glutaconate demonstrates a useful propensity for forming the E-configured product [4]. This makes it the substrate of choice for researchers requiring access to this particular stereoisomer for structure-activity relationship (SAR) studies, a selectivity not commonly observed with other methods.

Functional Monomer or Intermediate for Specialty Polymers

While direct performance data is limited, the structural properties of dimethyl glutaconate—specifically its lower molecular weight and higher electrophilicity compared to its diethyl analog —imply its utility in polymer science. Its smaller size and greater reactivity can facilitate copolymerization or post-polymerization modification reactions where steric hindrance is a limiting factor. This makes it a candidate for the development of novel functionalized polyesters or cross-linked materials, where precise tuning of reactivity is required.

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